N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Overview
Description
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H23BN2O5S and its molecular weight is 354.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .
Mode of Action
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
Organoboron compounds are known to be used in various transformation processes due to their high stability, low toxicity, and high reactivity . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Result of Action
Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and as anticancer drugs .
Action Environment
Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Biochemical Analysis
Biochemical Properties
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide plays a significant role in biochemical reactions due to its borate and sulfonamide groups. The borate group allows it to interact with enzymes and proteins, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid compounds, which are structurally related to this compound, are known to inhibit serine proteases and other enzymes . The sulfonamide group can also interact with various biomolecules, potentially affecting their function and activity.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group may also impact cellular functions by interacting with cellular proteins and enzymes, leading to changes in metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The borate group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity . Additionally, the sulfonamide group can bind to active sites of enzymes, leading to inhibition or activation of their functions. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can degrade under certain conditions, affecting their efficacy . Long-term exposure to this compound may lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds are known to affect glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis. The sulfonamide group may also play a role in modulating metabolic pathways by binding to specific enzymes and altering their activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The borate group can facilitate its transport across cell membranes, while the sulfonamide group may affect its localization and accumulation . These interactions can impact the compound’s bioavailability and efficacy in different cellular and tissue environments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acid compounds have been shown to localize in the cytoplasm and nucleus, where they can interact with enzymes and proteins involved in various cellular processes. The sulfonamide group may also influence its subcellular distribution and activity.
Properties
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)10-8-12(13(21-5)17-9-10)18-24(19,20)11-6-7-11/h8-9,11,18H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVLTKRJAJYXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735795 | |
Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-71-9 | |
Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research papers provided?
A1: The research papers focus on the synthesis, characterization, and DFT study of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide [, ].
Q2: What characterization techniques were used to study the synthesized compound?
A2: While not explicitly stated, the titles of both papers mention "Crystal Structure" suggesting X-ray diffraction analysis was used for structural characterization [, ]. Additionally, the title also mentions "DFT Study," indicating that computational chemistry methods were employed to investigate the electronic structure and properties of the compound [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.